molecular formula C7H8O2S B1581557 Ethyl 2-thiophenecarboxylate CAS No. 2810-04-0

Ethyl 2-thiophenecarboxylate

Cat. No.: B1581557
CAS No.: 2810-04-0
M. Wt: 156.2 g/mol
InChI Key: JZGZKRJVTIRPOK-UHFFFAOYSA-N
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Description

Ethyl 2-thiophenecarboxylate is a chemical compound with the empirical formula C7H8O2S . It has a molecular weight of 156.20 . The CAS Number is 2810-04-0 .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms aminothiophene derivatives . A possible reaction scheme includes the successive steps of alkylation of thiophene with carbon tetrachloride, leading to 2-trichloromethylthiophene, and alcoholysis of the product giving the corresponding 2-thiophenecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)c1cccs1 . The InChI representation is 1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.526 (lit.) . It has a boiling point of 218 °C (lit.) and a density of 1.162 g/mL at 25 °C (lit.) .

Scientific Research Applications

Gas-phase Elimination Kinetics

Ethyl 2-thiophenecarboxylate has been studied for its gas-phase elimination kinetics. Research conducted in a static reaction system over a temperature range of 623.15–683.15 K and a pressure range of 30–113 Torr revealed that the reactions are homogeneous, unimolecular, and follow a first-order rate law. The rate coefficients and mechanisms of these reactions have been extensively studied (Espitia et al., 2009).

Gas-phase Enthalpy of Formation

The gas-phase enthalpy of formation of this compound has been redetermined through experimental methods, including combustion calorimetry and microcalorimetry. This provides essential data for understanding its thermodynamic properties (Santos & Silva, 2013).

Synthesis and Biological Activity

This compound is used in the synthesis of various compounds with potential biological activities. For instance, it has been used to create compounds with antimicrobial, antioxidant, and anti-rheumatic properties. These synthesized compounds have shown promising results in in vitro studies and could potentially lead to new drug discoveries (Raghavendra et al., 2016); (Sherif & Hosny, 2014).

Safety Assessment

This compound has undergone extensive safety assessments, including evaluations for genotoxicity, reproductive toxicity, and environmental safety. These assessments are crucial for determining its suitability for various applications, especially in products meant for human use (Api et al., 2020).

Antiproliferative Activity

Studies have been conducted to evaluate the antiproliferative activity of novel thiophene derivatives, including this compound. Such research is significant for developing new treatments for diseases like cancer, where these compounds have shown activity against various cancer cell lines (Ghorab et al., 2013).

Synthesis Techniques

This compound plays a role in the synthesis of other compounds, including luminescent thiophenes and oligothiophenes. These compounds have applications in fields like materials science and electronics (Teiber & Müller, 2012).

Safety and Hazards

Ethyl 2-thiophenecarboxylate is classified as a combustible liquid . It has a flash point of 89 °C in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for Ethyl 2-thiophenecarboxylate are not mentioned in the search results, thiophene derivatives are known to have a wide range of applications in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties , suggesting potential future directions in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Ethyl 2-thiophenecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the condensation reactions that form aminothiophene derivatives through the Gewald reaction . The compound’s interactions with enzymes such as hexafluoroacetylacetonate (Cu(hfacac)2) promote coupling reactions, highlighting its importance in biochemical synthesis .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects . These effects are mediated through the modulation of cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit voltage-gated sodium channels, as seen in its derivative articaine, which is used as a dental anesthetic . These binding interactions result in changes in gene expression and cellular function, contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial pharmacological effects, such as anti-inflammatory and antimicrobial properties . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the one-carbon metabolism pathway, which is critical for the biosynthesis of amino acids, nucleotides, and methyl group donors . The compound’s interactions with enzymes in this pathway influence metabolic flux and metabolite levels, contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments affect its activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name

ethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGZKRJVTIRPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182381
Record name Ethyl 2-thenoate
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2810-04-0
Record name Ethyl 2-thiophenecarboxylate
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Record name 2810-04-0
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Record name Ethyl 2-thenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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